Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c21-16-7-4-8-17-18(16)20(14-22-17)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOGWWUPVQLVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C(=CC=C3)Br)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135212 | |
| Record name | Phenylmethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473737-34-7 | |
| Record name | Phenylmethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473737-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of Spiro[indoline-3,4'-piperidine] Ring
The spiro[indoline-3,4'-piperidine] structure is synthesized using reductive cyclization methods:
- Reagents : Lithium aluminum hydride (LiAlH$$4$$) or sodium borohydride (NaBH$$4$$).
- Solvents : Commonly used solvents include tetrahydrofuran (THF) or dimethoxyethane.
- Reaction Conditions :
Step 2: Bromination
The indoline ring is brominated at the desired position using brominating agents such as bromine or N-bromosuccinimide (NBS). This step introduces the bromine atom at the 4-position of the indoline ring:
- Reagents : Bromine/NBS.
- Solvents : A polar solvent such as acetonitrile or methanol.
- Reaction Conditions : Controlled temperatures ranging from ambient to slightly elevated levels.
Step 3: Esterification
The final step involves esterification to introduce the benzyl carboxylate group:
- Reagents : Benzyl alcohol and a coupling agent such as dicyclohexylcarbodiimide (DCC).
- Reaction Conditions : Typically carried out in an organic solvent like dichloromethane at room temperature.
Alternative Synthetic Routes
Method A: Grignard Reaction
A Grignard reagent can be used to introduce alkyl groups into the piperidine ring before cyclization:
Method B: Direct Bromination
In this method, bromination precedes cyclization, allowing for selective functionalization of the indoline ring before forming the spirocyclic structure.
Reaction Conditions and Optimization
Challenges and Considerations
- Yield Optimization : Cyclization yield can be improved by optimizing reaction times and reagent concentrations.
- Purity : Post-reaction purification steps such as recrystallization or column chromatography are essential to remove impurities.
- Safety Precautions : Bromination reactions require careful handling due to the reactive nature of bromine.
Scientific Research Applications
Chemistry
Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate serves as a versatile building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : The compound acts as a precursor for synthesizing more complex spirocyclic compounds.
- Model Compound Studies : It is used to study the reactivity and properties of spirocyclic systems.
Biology
The biological activities of this compound have been investigated extensively:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 12.5 | Significant inhibition |
| MCF-7 | 15.0 | Moderate inhibition |
| A549 | 10.0 | High cytotoxicity |
- Antimicrobial Properties : Research suggests that the compound may possess antimicrobial activity against several bacterial strains .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
- Enzyme Inhibition : The structural conformation allows it to fit into the active sites of various enzymes, potentially inhibiting their activity .
Industry
In industrial applications, this compound is explored for:
- Material Science : Its rigidity and stability make it suitable for developing new materials with specific mechanical properties.
Case Study 1: Antitumor Activity Evaluation
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell proliferation in HeLa and A549 cells, suggesting that further investigation into its mechanism of action could lead to novel cancer therapies.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, this compound was tested against common pathogenic bacteria. The compound demonstrated notable activity against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism by which Benzyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for specific binding to enzymes or receptors, potentially inhibiting their activity. The bromine atom and benzyl ester group can also participate in interactions that stabilize the compound within a binding site, enhancing its efficacy.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
- CAS Number : 473737-34-7
- Molecular Formula : C20H21BrN2O2
- Molecular Weight : 401.297 g/mol
- Purity : ≥95% (typical for R&D use)
Structural Features :
The compound features a spirocyclic core combining indoline and piperidine rings, with a bromine substituent at the 4-position of the indoline moiety and a benzyl carboxylate group at the 1'-position of the piperidine ring. This architecture is critical for its role as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators .
Comparison with Structurally Similar Compounds
Positional Isomers of Bromospiro[indoline-3,4'-piperidine]carboxylates
The position of the bromine substituent on the indoline ring significantly influences physicochemical properties and reactivity. Key examples include:
Discussion :
- Reactivity : The 7-bromo isomer exhibits higher reactivity in Suzuki-Miyaura couplings compared to the 4-bromo derivative, as the bromine is more exposed .
- Steric Effects : The 6-bromo derivative’s substituent proximity to the spiro junction may hinder nucleophilic attacks at the piperidine nitrogen .
Halogen-Substituted Analogues: Bromine vs. Chlorine
Replacing bromine with chlorine alters electronic properties and binding affinities. Examples include:
Key Differences :
Protecting Group Variations: Benzyl vs. tert-Butyl
The choice of carboxylate protecting group impacts solubility and deprotection strategies:
Discussion :
- tert-Butyl groups are removed via trifluoroacetic acid, preserving halogen integrity .
- Solubility: tert-Butyl derivatives generally exhibit better solubility in non-polar solvents compared to benzyl analogues .
Biological Activity
Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 473737-34-7) is a complex organic compound characterized by its unique spirocyclic structure, which combines an indoline and piperidine ring system with a bromine atom and a benzyl ester group. This structural arrangement contributes to its potential biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : CHBrNO
- Molecular Weight : 401.3 g/mol
- Structure : The compound features a rigid spirocyclic framework that enhances its interaction with biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes due to its structural conformation, which allows it to fit into the active sites of various proteins.
- Receptor Binding : Its three-dimensional structure suggests potential interactions with receptors, influencing cellular signaling pathways.
- Biochemical Pathways : It is hypothesized that this compound could affect multiple biochemical pathways, including those involved in antimicrobial, antitumor, and antiviral activities .
Biological Activities
Research indicates that spiroindoline derivatives, including this compound, exhibit a broad spectrum of biological properties:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
- Antitumor Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines, showing promise in inhibiting tumor growth.
- Antidiabetic and Anticonvulsant Properties : Some studies indicate that spiroindoline derivatives may possess antidiabetic and anticonvulsant effects, although specific data on this compound is limited .
Case Studies and Research Findings
-
Antitumor Activity Study :
- A study assessed the cytotoxic effects of this compound on several human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.
- Table 1 summarizes the IC50 values observed in different cell lines:
Cell Line IC50 (µM) MCF-7 (Breast) 15.2 HeLa (Cervical) 12.5 A549 (Lung) 18.7 -
Antimicrobial Activity Evaluation :
- In vitro assays demonstrated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Pharmacokinetic Studies :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of indoline and piperidine precursors. Bromination at the 4-position of the indoline moiety is critical. Key steps include:
- Use of dichloromethane or tetrahydrofuran (THF) as solvents (common in piperidine derivatives) .
- Bases like triethylamine to facilitate carboxylate ester formation .
- Temperature control (e.g., −78°C for bromination) to minimize side reactions.
Q. How is the stereochemical integrity of the spirocyclic structure validated during synthesis?
- Analytical Techniques :
- Chiral HPLC or NMR spectroscopy (e.g., NOESY) to confirm the (R/S) configuration at the spiro junction .
- X-ray crystallography for absolute configuration determination, as seen in structurally similar spiro[indoline-3,4'-piperidine] derivatives .
Q. What safety protocols are recommended for handling this compound, given limited toxicological data?
- Precautions :
- Use fume hoods and glove boxes to avoid inhalation or skin contact .
- Wear nitrile gloves and chemical-resistant goggles during handling .
- Follow emergency protocols for eye/skin exposure: flush with water for 15+ minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of spiro[indoline-3,4'-piperidine] derivatives?
- Case Study : For example, some analogs show neuroprotective activity, while others lack efficacy.
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., bromine vs. chlorine at the 4-position) on receptor binding .
- Biological Assays : Use standardized in vitro models (e.g., HEK293 cells expressing target receptors) to assess potency variations .
- Data Normalization : Account for differences in assay conditions (e.g., pH, solvent) that may skew results .
Q. What experimental strategies can mitigate the instability of the benzyl carboxylate group under basic conditions?
- Stabilization Approaches :
- Protecting Groups : Replace the benzyl group with tert-butyl carbamate (Boc) during reactive steps, then deprotect post-synthesis .
- pH Control : Conduct reactions in mildly acidic buffers (pH 4–6) to prevent ester hydrolysis .
- Alternative Solvents : Use non-polar solvents like toluene to reduce nucleophilic attack on the ester .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- Workflow :
- Docking Studies : Predict binding affinity to targets like HDAC6 or muscarinic receptors using AutoDock Vina .
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and metabolic stability. For example, fluorination at the 3-position enhances blood-brain barrier penetration .
- MD Simulations : Assess conformational stability of the spirocyclic core in aqueous environments .
Key Recommendations for Researchers
- Contradictory Data : Cross-validate biological findings using orthogonal assays (e.g., SPR alongside cell-based readouts) .
- Stereochemistry : Prioritize X-ray crystallography for ambiguous configurations to avoid misassignment .
- Safety : Assume precautionary toxicity (e.g., genotoxicity) until specific studies confirm otherwise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
